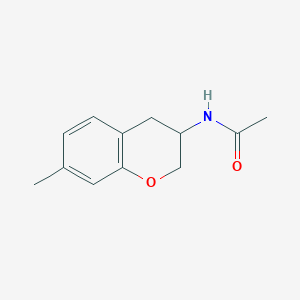
Acetamide, N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Methylchroman-3-yl)acetamide is a chemical compound belonging to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, specifically, has a chroman ring substituted with a methyl group at the 7th position and an acetamide group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methylchroman-3-yl)acetamide typically involves the reaction of 7-methylchroman-3-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acylation process. The product is then purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of N-(7-Methylchroman-3-yl)acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-Methylchroman-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-(7-Methylchroman-3-yl)acetamide N-oxide.
Reduction: 7-Methylchroman-3-amine.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(7-Methylchroman-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(7-Methylchroman-3-yl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(7-Hydroxychroman-3-yl)acetamide
- N-(7-Methoxychroman-3-yl)acetamide
- N-(7-Ethylchroman-3-yl)acetamide
Uniqueness
N-(7-Methylchroman-3-yl)acetamide is unique due to the presence of a methyl group at the 7th position of the chroman ring. This structural feature can influence the compound’s biological activity and its interaction with molecular targets, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
54444-92-7 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-(7-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-10-6-11(13-9(2)14)7-15-12(10)5-8/h3-5,11H,6-7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
IRBCFYKKIMZSNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC(CO2)NC(=O)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




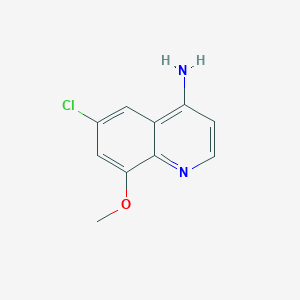
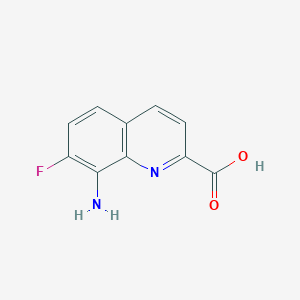

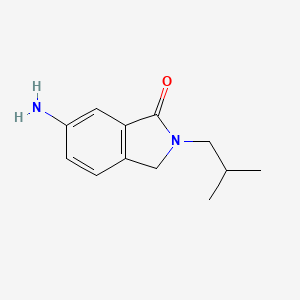

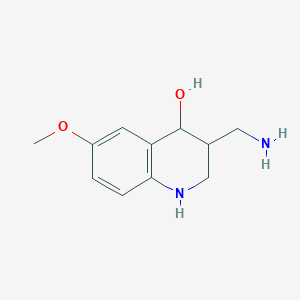
![5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11895617.png)

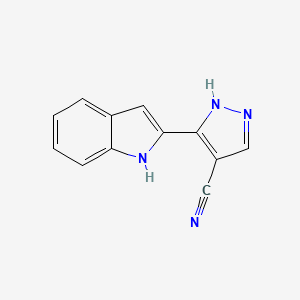
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11895638.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11895654.png)
![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
